molecular formula C9H16N2O B1384779 (3S)-N-cyclopropylpiperidine-3-carboxamide CAS No. 1401448-66-5

(3S)-N-cyclopropylpiperidine-3-carboxamide

Cat. No.: B1384779
CAS No.: 1401448-66-5
M. Wt: 168.24 g/mol
InChI Key: OGCHRLNYITUXPD-ZETCQYMHSA-N
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Description

(3S)-N-Cyclopropylpiperidine-3-carboxamide is a chiral piperidine derivative featuring a cyclopropyl group attached via a carboxamide linkage at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

(3S)-N-cyclopropylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHRLNYITUXPD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-cyclopropylpiperidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for monitoring and controlling the reaction conditions further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-N-cyclopropylpiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

N-Cyclopropylpiperidine-3-carboxamide Hydrochloride

CAS No.: 1221724-04-4

  • Molecular Formula : C₉H₁₇ClN₂O
  • Molecular Weight : 204.70 g/mol
  • Key Differences: This is the hydrochloride salt form of the parent compound, enhancing aqueous solubility compared to the free base.

(3S)-N-(9H-Xanthen-9-ylmethyl)piperidine-3-carboxamide

CAS No.: Not provided (Identifier: 0ME)

  • Molecular Formula : C₂₀H₂₂N₂O₂
  • Molecular Weight : 334.40 g/mol
  • Key Differences :
    • The xanthen-9-ylmethyl substituent introduces significant steric bulk and aromaticity, likely reducing membrane permeability compared to the cyclopropyl analog.
    • The extended π-system may enhance interactions with hydrophobic binding pockets in proteins, making it a candidate for enzyme inhibition studies .

(3S)-N-[(3,4-Dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide

Molecular Formula : C₁₈H₂₈N₂O₅S

  • Molecular Weight : 396.49 g/mol

β-D-Glucopyranoside Derivatives

Example CAS No.: 65597-47-9

  • Molecular Formula : C₂₁H₂₄O₁₁
  • Molecular Weight : 452.41 g/mol
  • The glucopyranoside group drastically increases hydrophilicity, contrasting with the lipophilic cyclopropyl group in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
(3S)-N-Cyclopropylpiperidine-3-carboxamide C₉H₁₆N₂O 168.24 Cyclopropylamide, (3S) stereochemistry Likely moderate solubility in organic solvents
N-Cyclopropylpiperidine-3-carboxamide HCl C₉H₁₇ClN₂O 204.70 Hydrochloride salt Enhanced aqueous solubility
Xanthen-9-ylmethyl analog C₂₀H₂₂N₂O₂ 334.40 Xanthenylmethyl group Reduced permeability due to bulk
Methanesulfonyl derivative C₁₈H₂₈N₂O₅S 396.49 Methanesulfonyl, dimethoxyphenyl Increased polarity and target selectivity

Biological Activity

(3S)-N-cyclopropylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activity

The biological activity of this compound has been explored in various studies, particularly concerning its role as an antiproliferative agent and its effects on specific cellular pathways. The compound has been noted for its ability to induce cellular senescence in melanoma cells, showcasing its potential as a therapeutic candidate in oncology.

Research indicates that this compound operates through specific molecular interactions that influence cell cycle regulation and apoptosis. The compound's structural features allow it to interact with various biological targets, leading to significant alterations in cellular behavior.

Key Findings

  • Senescence Induction : Studies have demonstrated that this compound can induce senescence-like phenotypic changes in human melanoma A375 cells without causing significant cytotoxicity to normal cells. This effect is quantified by the effective concentration (EC50) required to induce senescence and the half-maximal inhibitory concentration (IC50) for antiproliferative activity .
  • Structure-Activity Relationship (SAR) : The piperidine-3-carboxamide moiety is crucial for its biological activity. Variations in the structure significantly affect the compound's efficacy, with certain configurations exhibiting markedly higher activity than others. For instance, the S-enantiomer has been shown to be more potent than its R counterpart .

Table 1: Biological Activity of this compound Derivatives

CompoundEC50 (μM)IC50 (μM)Remarks
This compound1.240.88Induces senescence in A375 melanoma cells
Other derivativesVariesVariesComparison with known compounds

Case Studies

Case Study 1: Antiproliferative Activity in Melanoma
In a focused study, this compound was evaluated alongside other derivatives for their antiproliferative properties against melanoma cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered senescence pathways effectively, suggesting a dual mechanism of action that could be leveraged for therapeutic purposes .

Case Study 2: Structure Optimization
Further investigations into the SAR revealed that modifications to the cyclopropyl group and piperidine ring can significantly enhance biological activity. For example, introducing specific substituents on the piperidine ring improved binding affinity to target proteins involved in cell cycle regulation, leading to increased efficacy against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-N-cyclopropylpiperidine-3-carboxamide
Reactant of Route 2
(3S)-N-cyclopropylpiperidine-3-carboxamide

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